4-(4-Methoxyphenyl)morpholine-2,6-dione
Overview
Description
“4-(4-Methoxyphenyl)morpholine-2,6-dione” is a chemical compound with the CAS Number: 30042-76-3 . It has a molecular weight of 221.21 and its IUPAC name is 4-(4-methoxyphenyl)-2,6-morpholinedione .
Synthesis Analysis
While specific synthesis methods for “4-(4-Methoxyphenyl)morpholine-2,6-dione” were not found, there are general methods for the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenyl)morpholine-2,6-dione” can be represented by the InChI code: 1S/C11H11NO4/c1-15-9-4-2-8(3-5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3 .
Physical And Chemical Properties Analysis
“4-(4-Methoxyphenyl)morpholine-2,6-dione” is a powder with a melting point of 125-126°C . It has a molecular refractivity of 54.7±0.3 cm³, a polar surface area of 22 Ų, and a molar volume of 176.7±3.0 cm³ .
Scientific Research Applications
Analytical Methods in Antioxidant Activity Studies
Analytical methods, including spectrophotometry and electrochemical biosensors, have been critical in determining the antioxidant activity of various compounds. These methods, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, rely on the transfer of hydrogen atoms or electrons to assess the antioxidant capacity. The application of these analytical techniques might provide a pathway for evaluating the antioxidant potential of 4-(4-Methoxyphenyl)morpholine-2,6-dione derivatives (Munteanu & Apetrei, 2021).
Biological Activities of Schiff Base, Hydrazone, and Oxime Derivatives
The synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives, including those of curcumin, have shown significant pharmacological properties. This indicates a potential research avenue for exploring the biological activities of 4-(4-Methoxyphenyl)morpholine-2,6-dione derivatives in similar contexts (Omidi & Kakanejadifard, 2020).
Pharmacological Profile of Morpholine Derivatives
Morpholine derivatives have a broad spectrum of pharmacological profiles, including potential anti-inflammatory and anticancer activities. The exploration of 4-(4-Methoxyphenyl)morpholine-2,6-dione within this chemical class could yield novel insights into its therapeutic potentials (Asif & Imran, 2019).
Applications in Organic Light-Emitting Diodes (OLEDs)
The development of BODIPY-based materials for OLEDs highlights the role of specific organic compounds in optoelectronics. Research into the electronic properties of 4-(4-Methoxyphenyl)morpholine-2,6-dione derivatives could open new avenues for their application in organic semiconductors and OLED technology (Squeo & Pasini, 2020).
Safety And Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)morpholine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-2-8(3-5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNVKWLXFFUBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=O)OC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)morpholine-2,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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